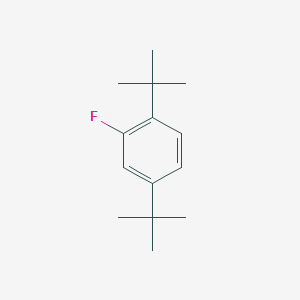![molecular formula C8H5ClN2OS B7550004 7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
7-Chlorothieno[3,2-b]pyridine-2-carboxamide
Übersicht
Beschreibung
7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with a thiophene ring and a carboxamide group.
Wirkmechanismus
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which leads to the attenuation of inflammation. In antimicrobial activity, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to disrupt bacterial cell membranes, which leads to the inhibition of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several advantages as a research tool, including its high purity and good yields, its broad range of potential applications, and its relatively low cost. However, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a potential anticancer or anti-inflammatory drug. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be used as a building block for the synthesis of novel organic semiconductors with improved properties. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide could be further developed as a hole-transporting material in OLEDs with improved efficiency and stability. Overall, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has great potential as a research tool and a source of new discoveries in various fields.
Wissenschaftliche Forschungsanwendungen
7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYFSGHIBZPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)
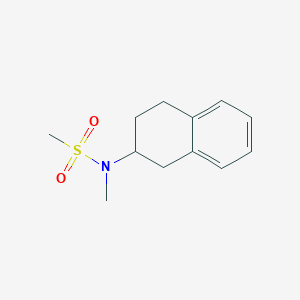
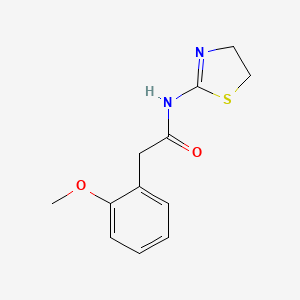
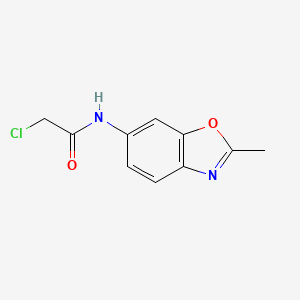
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
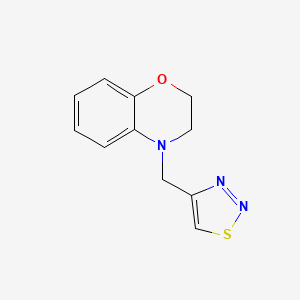
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
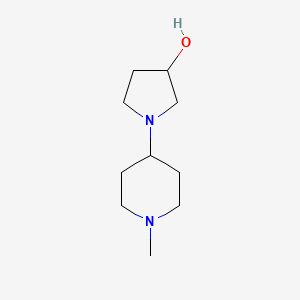

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
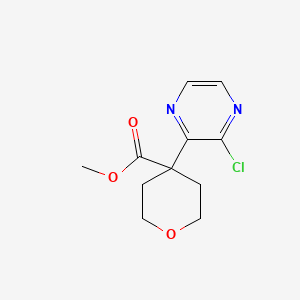
![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
